![molecular formula C8H11BrO2 B1601610 7-Bromo-1,4-dioxaspiro[4.5]dec-7-ene CAS No. 81036-84-2](/img/structure/B1601610.png)
7-Bromo-1,4-dioxaspiro[4.5]dec-7-ene
Übersicht
Beschreibung
7-Bromo-1,4-dioxaspiro[4.5]dec-7-ene is a heterocyclic compound characterized by a spirocyclic structure, where a bromine atom is attached to the spiro carbon. This compound is part of the broader class of spiro compounds, which are known for their unique structural features and diverse applications in various fields of science and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1,4-dioxaspiro[4.5]dec-7-ene typically involves the reaction of 3-bromocyclohex-2-en-1-one ethylene ketal with n-butyllithium in tetrahydrofuran at -78°C under an inert atmosphere. This is followed by the addition of spiro[3.4]octan-2-one and subsequent treatment with hydrogen chloride and water . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities .
Analyse Chemischer Reaktionen
Types of Reactions
7-Bromo-1,4-dioxaspiro[4.5]dec-7-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization Reactions: The spirocyclic structure allows for cyclization reactions, leading to the formation of more complex ring systems.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different oxygenated or deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
7-Bromo-1,4-dioxaspiro[4.5]dec-7-ene has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 7-Bromo-1,4-dioxaspiro[4.5]dec-7-ene involves its interaction with specific molecular targets and pathways. The bromine atom and the spirocyclic structure play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dioxaspiro[4.5]dec-7-ene: Lacks the bromine atom, making it less reactive in certain substitution reactions.
Spiro[3.4]octan-2-one: A simpler spirocyclic compound without the dioxane ring.
3-Bromocyclohex-2-en-1-one: Contains a bromine atom but lacks the spirocyclic structure
Uniqueness
7-Bromo-1,4-dioxaspiro[4.5]dec-7-ene is unique due to its combination of a bromine atom and a spirocyclic structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Biologische Aktivität
7-Bromo-1,4-dioxaspiro[4.5]dec-7-ene is a unique organic compound characterized by its spirocyclic structure, which incorporates a dioxaspiro framework and a bromine atom at the seventh position. Its molecular formula is with a molecular weight of approximately 219.08 g/mol. This compound has garnered attention due to its notable biological activities and potential applications in medicinal chemistry.
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Studies have shown that this compound possesses significant antimicrobial activity against a range of pathogens, making it a candidate for developing new antibiotics.
- Anticancer Activity : Preliminary investigations suggest that this compound may inhibit the proliferation of cancer cells, indicating potential as an anticancer agent.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.
Structure-Activity Relationship (SAR)
The unique structural components of this compound contribute to its biological activity. The presence of the bromine atom and the dioxaspiro framework play crucial roles in its interaction with biological targets.
Compound Name | Structure Type | Unique Features |
---|---|---|
6-Bromo-1,4-dioxaspiro[4.5]decane | Dioxaspiro | Lacks double bond; different bromination position |
8-(4-Nitrophenyl)-1,4-dioxaspiro[4.5]decane | Dioxaspiro | Contains a nitrophenyl group enhancing bioactivity |
5-Bromo-3-(1,4-dioxaspiro[4.5]decane)-1H-indole | Dioxaspiro + Indole | Incorporates an indole moiety; potential for diverse biological activity |
This table illustrates how the specific arrangement and functional groups of this compound differentiate it from structurally similar compounds.
The mechanism by which this compound exerts its biological effects involves interactions with various biomolecules. It is believed to modulate signaling pathways related to cell growth and apoptosis through enzyme inhibition and receptor interactions.
Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
- Antimicrobial Activity Study : A study assessed the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.
- Anticancer Screening : In vitro assays demonstrated that this compound inhibited the growth of breast cancer cells by inducing apoptosis through caspase activation.
- Enzyme Inhibition Assay : The compound was tested for its ability to inhibit specific kinases involved in cellular signaling pathways. Results showed competitive inhibition with IC50 values indicating potent activity.
Q & A
Q. (Basic) What are the established synthetic routes for 7-Bromo-1,4-dioxaspiro[4.5]dec-7-ene, and how are intermediates purified?
The synthesis typically involves Grignard reagent addition to spirocyclic ketones. For example, 8-vinyl-1,4-dioxaspiro[4.5]dec-7-ene is prepared by reacting 1,4-dioxaspiro[4.5]decan-8-one with vinylmagnesium bromide in dry THF at 0°C, followed by 24-hour stirring at room temperature. The reaction is quenched with aqueous NH₄Cl, and the product is extracted with dichloromethane (DCM) and purified via silica gel column chromatography . Bromination of analogous spiro compounds (e.g., 7-methyl derivatives) may involve electrophilic substitution or radical pathways, though specific protocols for the bromo derivative require further literature validation.
Q. (Advanced) How can regioselective functionalization of this compound be achieved under transition-metal catalysis?
Nickel-catalyzed diarylation has been demonstrated for structurally similar spiro compounds. For instance, 8-vinyl-1,4-dioxaspiro[4.5]dec-7-ene undergoes regioselective coupling with aryl triflates (e.g., p-tolyl trifluoromethanesulfonate) in the presence of Ni(cod)₂ and N-heterocyclic carbene ligands. The reaction proceeds at 40°C in toluene, yielding diarylated products with >98:2 regioselectivity. Key factors include ligand choice (e.g., L3) and stoichiometric control of Grignard reagents (e.g., PhMgBr) .
Q. (Basic) Which spectroscopic and analytical methods are critical for characterizing this compound?
- ¹H/¹³C NMR : Identifies spirocyclic framework and substituent positions. For example, vinyl protons in analogous compounds resonate at δ 5.0–6.5 ppm.
- MS (Mass Spectrometry) : Confirms molecular weight (e.g., C₉H₁₄O₂ derivatives show [M+H]⁺ peaks around 166 m/z).
- X-ray Crystallography : Resolves stereochemistry, as demonstrated for related spiro compounds like (2S)-2-(3-Oxo-1,4-dioxaspiro[4.5]decan-2-yl)ethanoic acid, which adopts a chair conformation in the cyclohexene ring .
- ¹⁹F NMR : Used in fluorinated derivatives (e.g., 8,8-difluoro analogs show doublets at –68.1 and –114.5 ppm with ²J(¹⁹F–¹⁹F) = 9.1 Hz) .
Q. (Advanced) What steric and electronic factors influence the reactivity of the spirocyclic framework in cross-coupling reactions?
The spiro[4.5]decene system imposes significant steric hindrance, directing reactions to less hindered positions. For example, nickel-catalyzed diarylation favors the exo-cyclic double bond due to reduced steric clash with the catalyst-ligand complex . Electronic effects from the bromo substituent may enhance electrophilicity at adjacent carbons, facilitating nucleophilic attacks. Computational studies (e.g., DFT) could model transition states to predict regioselectivity, though such data are not yet reported.
Q. (Advanced) What fluorination strategies are applicable to this compound derivatives?
Difluorination of the carbonyl group in related spiro ketones (e.g., 1,4-dioxaspiro[4.5]decan-8-one) uses [SF₃][SbF₆] with CsF in acetonitrile at –20°C. However, yields are low (~30%), and HF byproducts complicate purification . Alternative approaches like electrophilic fluorination (e.g., Selectfluor®) or radical pathways remain unexplored for brominated spiro compounds.
Q. (Basic) What purification techniques are optimal for spirocyclic intermediates?
- Column Chromatography : Silica gel with hexane/ethyl acetate gradients effectively separates spiro compounds from byproducts .
- Recrystallization : Suitable for hydroxylated derivatives (e.g., 1,4-dioxaspiro[4.5]decan-8-ol), which crystallize in polar solvents .
- Distillation : Volatile spiroethers (e.g., 8-allyl derivatives) may be purified via fractional distillation under reduced pressure .
Q. (Advanced) How can computational modeling guide the design of asymmetric reactions involving this spiro compound?
Molecular docking and DFT calculations can predict enantioselectivity in catalytic systems. For example, the crystal structure of (2S)-2-(3-Oxo-1,4-dioxaspiro[4.5]decan-2-yl)ethanoic acid (space group P2₁2₁2₁, a = 6.7098 Å, b = 10.3463 Å) reveals chiral environments that could be exploited in asymmetric synthesis. Simulating ligand-catalyst interactions may optimize enantiomeric excess in products .
Eigenschaften
IUPAC Name |
7-bromo-1,4-dioxaspiro[4.5]dec-7-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrO2/c9-7-2-1-3-8(6-7)10-4-5-11-8/h2H,1,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOGVFXIYCXYORS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC(=C1)Br)OCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10508865 | |
Record name | 7-Bromo-1,4-dioxaspiro[4.5]dec-7-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10508865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81036-84-2 | |
Record name | 7-Bromo-1,4-dioxaspiro[4.5]dec-7-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10508865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.